
Clemastine
Übersicht
Beschreibung
Clemastine is a first-generation H1 histamine antagonist, commonly known for its antihistamine properties. It is used to relieve symptoms associated with allergic rhinitis, such as sneezing, runny nose, and itchy eyes. This compound also has anticholinergic properties, which contribute to its drying effects and sedative side effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Clemastin-Fumarat umfasst mehrere Schritte:
Ausgangsmaterial: N-Methyl-2-(2-Ethoxy)pyrrolidine wird einer Chlorierungs-Substitution unterzogen, um N-Methyl-2-(2-Chlorethyl)pyrrolidine zu bilden.
Reaktion mit Alkohol: N-Methyl-2-(2-Chlorethyl)pyrrolidine reagiert mit 1-(4-Chlorphenyl)-1-phenylethylalkohol in Gegenwart von Natriumamid zu racemischem Clemastin.
Bildung von Clemastin-Succinat: Das racemische Clemastin wird dann mit Bernsteinsäure umgesetzt, um Clemastin-Succinat zu bilden.
Reinigung: Das Clemastin-Succinat wird in Aceton und Wasser mit L-(+)-Weinsäure gespalten, gefolgt von der Zugabe von Fumarsäure, um Clemastin-Fumarat als Rohprodukt zu erhalten.
Um kristallisieren: Das Rohprodukt wird mit einer wässrigen Acetonlösung umkristallisiert, um reines Clemastin-Fumarat zu erhalten
Industrielle Produktionsverfahren: Die industrielle Produktion von Clemastin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei durch optimierte Reaktionsbedingungen und Reinigungsverfahren hohe Reinheit und Ausbeute sichergestellt werden.
Arten von Reaktionen:
Substitutionsreaktionen: Clemastin unterliegt während seiner Synthese Substitutionsreaktionen, insbesondere Chlorierungs-Substitutionen.
Oxidation und Reduktion: Während bestimmte Oxidations- und Reduktionsreaktionen von Clemastin nicht häufig hervorgehoben werden, ermöglicht seine Struktur potentielle Modifikationen durch diese Reaktionen.
Häufige Reagenzien und Bedingungen:
Chlorierungsmittel: Werden im ersten Substitutionsschritt eingesetzt.
Natriumamid: Erleichtert die Reaktion zwischen N-Methyl-2-(2-Chlorethyl)pyrrolidine und 1-(4-Chlorphenyl)-1-phenylethylalkohol.
Säuren: Bernsteinsäure und Fumarsäure werden bei der Bildung und Reinigung von Clemastin-Fumarat verwendet
Hauptprodukte:
Clemastin-Fumarat: Das Hauptprodukt, das durch den beschriebenen Syntheseweg erhalten wird.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
Clemastine has emerged as a promising therapeutic agent in various neurological disorders, particularly in the context of myelin repair and neuroprotection.
Remyelination in Multiple Sclerosis
Multiple sclerosis (MS) is characterized by the immune-mediated destruction of myelin sheaths surrounding nerve fibers. This compound has shown efficacy in stimulating the differentiation of oligodendrocyte precursor cells, which are crucial for myelin repair.
- Clinical Trials : A notable study conducted by researchers at the University of California, San Francisco, demonstrated that this compound treatment led to modest increases in myelin water content in MS patients, indicating potential myelin repair . The trial results were published in The Lancet, marking a significant step forward in the search for effective MS treatments .
- Mechanism of Action : this compound promotes oligodendrocyte differentiation and maturation while inhibiting microglia-induced neuroinflammation, thereby protecting neurons from apoptosis .
Protection Against Neurodegeneration
This compound's neuroprotective effects have been observed in animal models of neurodegenerative diseases:
- Alzheimer's Disease : Studies indicate that this compound can reduce amyloid-beta deposition and improve cognitive functions in Alzheimer's disease models by enhancing myelin renewal rather than altering amyloid-beta levels directly .
- Hypoxic Injury : In models of neonatal hypoxic injury, this compound has been shown to enhance oligodendrocyte differentiation and facilitate cognitive recovery post-injury .
Chagas Disease Treatment
This compound is also being explored as part of combination therapies for Chagas disease, caused by the parasite Trypanosoma cruzi.
- Efficacy : Research indicates that this compound exhibits growth inhibitory activity against Trypanosoma cruzi with an effective concentration causing 50% inhibition (EC50) of 0.4 µM . Its potential use in combination with other FDA-approved drugs has shown synergistic effects, making it a candidate for repurposing in Chagas disease treatment .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Clinical Trial on Multiple Sclerosis
A double-blind randomized controlled trial (ReBUILD) assessed this compound's effectiveness in MS patients with chronic demyelinating optic neuropathy. The trial indicated that this compound could potentially facilitate myelin repair even after prolonged damage, highlighting its therapeutic promise .
Animal Studies on Neuroprotection
In various animal models, this compound has demonstrated protective effects against neurodegeneration:
- In aged APP/PS1 mice, chronic treatment with this compound reduced amyloid-beta deposition and improved memory performance .
- Studies involving spinal cord injury models showed that this compound treatment preserved myelin integrity and improved functional recovery without suppressing immune responses .
Wirkmechanismus
Clemastine acts as a selective histamine H1 antagonist. By binding to the histamine H1 receptor, it blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, itching, and runny nose. This compound also exhibits anticholinergic effects, contributing to its drying and sedative properties .
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic effects.
Chlorpheniramine: Also a first-generation antihistamine, but with less sedative effects compared to clemastine.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Uniqueness of this compound:
Biologische Aktivität
Clemastine fumarate, a first-generation H1-antihistamine, is primarily utilized for alleviating allergic symptoms. However, recent research has unveiled its significant biological activities beyond antihistamine effects, particularly in the context of neuroprotection and myelin repair. This article explores the multifaceted biological activities of this compound, focusing on its therapeutic potential in neurological disorders, mechanisms of action, and relevant case studies.
This compound exerts its biological effects through several mechanisms:
- Oligodendrocyte Precursor Cell (OPC) Differentiation : this compound has been shown to induce the differentiation of OPCs into mature oligodendrocytes, thereby promoting myelination. This effect is particularly beneficial in demyelinating conditions such as multiple sclerosis (MS) and other neurodegenerative diseases .
- Neuroinflammation Modulation : The compound also plays a role in inhibiting microglial activation and reducing neuroinflammation, which is crucial for neuroprotection . It has been observed to hinder pathways associated with oxidative stress and inflammation, including the p38 MAPK/NLRP3 signaling pathway .
- Cell Death Mechanisms : Recent studies indicate that this compound can induce pyroptotic cell death in macrophages when combined with extracellular ATP, suggesting a complex interplay between its therapeutic effects and inflammatory processes .
Myelin Repair in Multiple Sclerosis
A pivotal study highlighted this compound's role in promoting myelin repair in patients with MS. In a phase 2 clinical trial, participants treated with this compound exhibited increased myelin water fraction, indicating enhanced myelination even after discontinuation of the drug . This suggests that this compound may have lasting effects on myelin integrity.
Oligodendrocyte Differentiation in Hypoxic Injury
This compound demonstrated significant efficacy in a murine model of neonatal hypoxic injury. The treatment resulted in enhanced differentiation of OPCs and improved functional recovery following global hypoxia. A notable case involved an adult patient recovering from delayed post-hypoxic leukoencephalopathy (DPHL) after treatment with this compound, reinforcing its potential therapeutic benefits in similar conditions .
Table 1: Summary of this compound's Biological Activities
Table 2: Key Findings from Recent Studies on this compound
Study Focus | Findings | Year |
---|---|---|
MS Clinical Trial | Increased myelin water fraction post-treatment | 2023 |
Hypoxic Injury Model | Enhanced OPC differentiation and functional recovery | 2018 |
Glioblastoma Cell Stemness | Suppressed tumor cell proliferation and altered cell morphology | 2023 |
Eigenschaften
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUSGIPVFPVBX-NHCUHLMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022832 | |
Record name | Clemastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (hydrogen fumarate formulation), 4.05e-04 g/L | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15686-51-8 | |
Record name | Clemastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15686-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clemastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLEMASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C (hydrogen fumarate formulation) | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.